6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride 6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17456988
InChI: InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H
SMILES:
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol

6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

CAS No.:

Cat. No.: VC17456988

Molecular Formula: C6H14Cl2N2

Molecular Weight: 185.09 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride -

Specification

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
IUPAC Name 6-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride
Standard InChI InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H
Standard InChI Key HHOBOOOBCZEDKB-UHFFFAOYSA-N
Canonical SMILES CN1CC2C1CNC2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

With the molecular formula C₆H₁₄Cl₂N₂ and a molar mass of 185 Da, this hydrochloride salt exhibits moderate hydrophilicity (LogP = -0.4) . Key properties include:

PropertyValueRelevance
Polar Surface Area15 ŲMembrane permeability predictions
Hydrogen Bond Donors1Solubility in aqueous media
Rotatable Bonds0Conformational rigidity
Ring Count2Structural complexity

The absence of rotatable bonds and low polar surface area suggest favorable blood-brain barrier penetration, aligning with its use in central nervous system (CNS) targeting radiopharmaceuticals .

Synthesis and Radiolabeling Strategies

Multistep Organic Synthesis

The non-radioactive standard is synthesized via a sequence involving:

  • Buchwald-Hartwig Amination: tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate reacts with 5-bromo-2-chloropyridine using Pd₂(dba)₃ and rac-BINAP to yield a chloropyridine intermediate (83% yield) .

  • Suzuki Coupling: Indol-5-ylboronic acid couples with the intermediate under Pd(PPh₃)₄ catalysis, followed by Boc deprotection with trifluoroacetic acid to generate the nor-methyl precursor .

  • Reductive Methylation: Treatment with formaldehyde and sodium cyanoborohydride introduces the methyl group, completing the core structure.

Radiochemical Synthesis for PET Imaging

Radiolabeling with carbon-11 involves N-methylation of the nor-methyl precursor using [¹¹C]CH₃I in acetonitrile. Key radiochemical parameters include:

  • Yield: 30 ± 5% (n = 5)

  • Specific Activity: 444 ± 74 GBq/µmol

  • Purity: >98% by HPLC

This efficient 30-minute protocol enables rapid production of the α7-nAChR PET tracer [¹¹C]rac-1, validated by co-elution with non-radioactive standards .

Pharmacological Profile and Applications

α7-nAChR Binding Affinity

The (1R,5R)-enantiomer demonstrates subnanomolar affinity for α7-nAChRs (Kᵢ = 0.5 nM), outperforming the (1S,5S)-counterpart (Kᵢ = 0.6 nM) . This stereoselectivity arises from optimal spatial alignment with the receptor’s aromatic cage, as modeled in comparative studies with A-585539 .

In Vivo Biodistribution

Mouse studies reveal rapid brain uptake of [¹¹C]rac-1, peaking at 2.5% injected dose per gram (%ID/g) within 5 minutes post-injection . Washout kinetics correlate with α7-nAChR density in cortical regions, supporting its utility for quantifying receptor availability in neurodegenerative disorders.

SupplierPurity (%)Pack SizePrice ($)Lead Time
BLD Pharmatech Co.98100 mg43630 days
Advanced ChemBlock Inc971 g3,17930 days

Higher purity grades (98%) from BLD Pharmatech command premium pricing, reflecting stringent QC protocols .

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